5-O-Methylembelin

概要

説明

5-O-Methylembelin is a natural isocoumarin compound known for its inhibitory effects on proprotein convertase subtilisin/kexin type 9 (PCSK9), inducible degrader of the low-density lipoprotein receptor (IDLR), and sterol regulatory element-binding protein 2 (SREBP2) mRNA expression . This compound is derived from the dried roots of Lysimachia vulgaris and has shown significant potential in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylembelin typically involves the reaction of embelin with dimethyl sulfate. This process results in the methylation of embelin, producing this compound . The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like acetone.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and potential therapeutic applications.

化学反応の分析

Types of Reactions: 5-O-Methylembelin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its hydroquinone form.

Substitution: Methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives of this compound.

科学的研究の応用

Anticancer Applications

Research has demonstrated that 5-O-Methylembelin exhibits significant anticancer properties.

- Mechanism of Action : It inhibits the activity of the p300/CBP-associated factor (PCAF) lysine acetyltransferase, which is crucial for cancer cell proliferation. The compound's structural modifications, particularly with long-chain alkyl groups, have been shown to enhance its anticancer efficacy against various cancer cell lines, including melanoma and breast cancer .

- Case Studies : A study highlighted that this compound derivatives showed improved anti-cancer activity compared to parent compounds. For instance, it effectively reduced cell viability in A375 melanoma cells . Another investigation found that it modulated apoptotic pathways by downregulating anti-apoptotic proteins like Bcl-2 and survivin in non-small cell lung cancer cells .

Antiparasitic Activity

This compound has been identified as a potential lead compound in treating parasitic infections such as Chagas disease.

- Effects on Trypanosoma cruzi : In vitro studies indicated that this compound inhibited the proliferation of Trypanosoma cruzi amastigotes and epimastigotes. The compound induced mitochondrial alterations and increased reactive oxygen species (ROS) levels, suggesting that mitochondria might be a primary target for its antiparasitic action .

Antiviral Properties

Recent studies have also explored the antiviral potential of this compound.

- Hepatitis C Virus : Extracts containing this compound demonstrated significant inhibition of hepatitis C virus infection in vitro. The compound was found to reduce oxidative stress caused by viral infection, highlighting its dual role as an antioxidant and antiviral agent .

- Herpes Simplex Virus : In another study, this compound was effective against herpes simplex virus type 1 (HSV-1), significantly reducing viral attachment and penetration into host cells . This suggests its potential as a novel therapeutic agent for viral infections.

Metabolic Disorders

Emerging research indicates that this compound may play a role in regulating cholesterol metabolism.

- Inhibition of SREBP-2 : Studies have shown that this compound inhibits the expression of sterol regulatory element-binding protein 2 (SREBP-2), which is implicated in cholesterol homeostasis and tumorigenesis. This inhibition could provide insights into developing treatments for metabolic disorders associated with dysregulated cholesterol levels .

Summary Table of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of PCAF lysine acetyltransferase | Enhanced activity against melanoma and breast cancer cell lines |

| Antiparasitic | Induction of mitochondrial dysfunction | Effective against Trypanosoma cruzi; potential lead for Chagas disease treatment |

| Antiviral | Reduction of oxidative stress during viral infection | Significant inhibition of hepatitis C virus and HSV-1 |

| Metabolic Disorders | Inhibition of SREBP-2 expression | Potential implications for cholesterol regulation |

作用機序

5-O-Methylembelin exerts its effects by inhibiting the expression of PCSK9, IDLR, and SREBP2 mRNA . This inhibition leads to a decrease in the degradation of low-density lipoprotein receptors, thereby increasing the clearance of low-density lipoprotein cholesterol from the bloodstream. The molecular targets involved include the sterol regulatory element-binding proteins and the pathways regulating cholesterol homeostasis .

類似化合物との比較

Embelin: The parent compound of 5-O-Methylembelin, known for its antioxidant and anti-inflammatory properties.

Betulin: Another natural compound that inhibits SREBP-2 but lacks the specificity of this compound.

Fatostatin: Inhibits both SREBP-1 and SREBP-2, unlike this compound which is more selective.

Uniqueness: this compound stands out due to its selective inhibition of SREBP-2 without affecting SREBP-1, making it a more targeted approach for regulating cholesterol metabolism.

生物活性

5-O-Methylembelin, a derivative of embelin, is a naturally occurring compound with significant biological activities, particularly in the fields of oncology and biochemistry. This article reviews its biological properties, including anticancer, antioxidant, and antiviral activities, supported by various studies and case analyses.

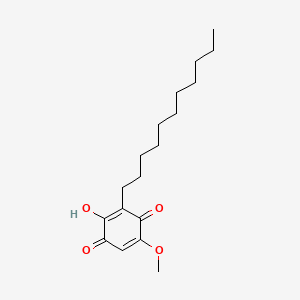

Chemical Structure and Properties

This compound is a 1,4-benzoquinone derivative with a molecular formula of CHO and a molecular weight of 246.27 g/mol. Its structure allows for interactions with various biological targets, contributing to its diverse pharmacological effects.

Anticancer Activity

Cytotoxic Effects on Tumor Cells:

Research has demonstrated that this compound exhibits significant antiproliferative activity against several human tumor cell lines. In particular, it has shown efficacy in:

- HL-60 Cells: Treatment with 10 µM of this compound induced apoptosis after 24 hours, arresting cell cycle progression in the G0/G1 phase .

- HeLa Cells: At concentrations of 100 µM for 6 hours, it caused complete disassembly of the microtubule network, leading to increased mitotic blockage .

Mechanisms of Action:

The anticancer mechanisms involve the regulation of apoptotic pathways. This compound has been shown to inhibit key proteins involved in cell survival such as XIAP (X-linked inhibitor of apoptosis protein), thereby promoting apoptosis in cancer cells .

Antioxidant Activity

This compound has demonstrated potent antioxidant properties. A study involving the fish model Catla catla showed that dietary supplementation with embelin (including its methyl derivative) significantly reduced oxidative stress induced by UVB radiation. The survival rates of fish exposed to UVB were notably higher in groups fed with embelin .

Antiviral Activity

Recent studies have indicated that this compound possesses antiviral properties against several viruses:

- HSV-1: It inhibited the attachment and penetration of HSV-1 virions in Vero cells, achieving up to 100% inhibition at certain concentrations .

- Hepatitis B Virus (HBV): Molecular docking studies suggested that it interacts effectively with HBV polymerase, indicating potential as an antiviral agent .

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding affinities and interactions of this compound with various biological targets. For instance, docking studies against tyrosinase revealed significant binding energy values, suggesting its potential as a tyrosinase inhibitor for conditions like hyperpigmentation .

Summary of Research Findings

Case Studies

- In Vivo Study on Fish Model: The administration of embelin (including its derivatives) resulted in improved survival rates post UVB exposure compared to controls, highlighting its protective antioxidant role.

- In Vitro Analysis on Cancer Cells: Multiple studies consistently show that treatment with this compound leads to significant cytotoxic effects on various cancer cell lines, supporting its development as a potential therapeutic agent.

特性

IUPAC Name |

2-hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-11-12-14-17(20)15(19)13-16(22-2)18(14)21/h13,20H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBJLRRAMCJZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204577 | |

| Record name | 5-O-Methylembelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-O-Methylembelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56005-10-8 | |

| Record name | 2-Hydroxy-5-methoxy-3-undecyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56005-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methylembelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056005108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Methylembelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-METHYLEMBELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3R9623BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-O-Methylembelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 96 °C | |

| Record name | 5-O-Methylembelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。